molecular formula CH3ClO2S B041677 Methanesulfonyl chloride CAS No. 124-63-0

Methanesulfonyl chloride

Cat. No. B041677
CAS RN: 124-63-0
M. Wt: 114.55 g/mol
InChI Key: QARBMVPHQWIHKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methanesulfonyl chloride primarily involves the reaction of methanesulfonic acid with thionyl chloride, yielding methanesulfonyl chloride with high efficiency. This process has been refined over time to maximize yield and purity, demonstrating the chemical's foundational role in organic synthesis and its industrial relevance in producing a wide range of chemical products (Wei Dong, 2003).

Molecular Structure Analysis

Electron diffraction studies have provided detailed insights into the molecular structure of methanesulfonyl chloride. The favored model highlights the geometrical parameters, such as bond lengths and angles, revealing a structure with specific orientations between the sulfur, oxygen, and chloride atoms. This detailed structural information is crucial for understanding the reactivity and interaction of methanesulfonyl chloride in various chemical contexts (M. Hargittai & I. Hargittai, 1973).

Chemical Reactions and Properties

Methanesulfonyl chloride undergoes a variety of chemical reactions, showcasing its versatility. One notable reaction is its one-electron reduction, leading to the formation of sulfonyl radicals and chloride ions. These intermediates play a significant role in various chemical transformations, including isomerization reactions. This reactivity pattern underlines the importance of methanesulfonyl chloride in synthetic chemistry, enabling the construction of complex molecules (M. Tamba et al., 2007).

Physical Properties Analysis

While specific studies focusing on the physical properties of methanesulfonyl chloride were not highlighted in the searched literature, it is generally known that methanesulfonyl chloride is a colorless, oily liquid with a pungent odor. Its physical state and characteristics, such as boiling point and solubility, are essential for handling and application in various chemical processes.

Chemical Properties Analysis

The chemical properties of methanesulfonyl chloride, such as its reactivity with alcohols to form methanesulfonates (mesylates), are well-documented. Mesylates are excellent intermediates in organic synthesis, facilitating the preparation of a wide range of functional groups and molecules. This characteristic underscores the utility of methanesulfonyl chloride in synthetic organic chemistry, contributing to its widespread use in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals (F. Spener, 1973).

Scientific Research Applications

  • Oligopeptide Synthesis : Methanesulfonyl N-hydroxysuccinate, derived from methanesulfonyl chloride, is effective in synthesizing oligopeptides like endomorphine-2 and alanylglutamine. This process occurs in liquid phase under mild conditions, yielding high product amounts (Liang Yue-jie, 2009).

  • Methane Conversion : Methanesulfonyl chloride is instrumental in the catalytic decomposition during low-temperature methane conversions. This process enhances product selectivity, which is crucial for efficient methane production (Shujuan Kang et al., 2017).

  • Selective Chlorination : In carbohydrate chemistry, methanesulfonyl chloride is used to selectively chlorinate unprotected d-arabinitol into its 1,5-dichloro derivative. This reaction also applies to other pentitols, albeit with lower yields (Mohammed Benazza et al., 1991).

  • Electrochemical Sensor Applications : Sodium insertion into vanadium pentoxide films using a methanesulfonyl chloride-aluminum chloride ionic liquid suggests potential applications in cathodes for electrochemical sensors (L. Su et al., 2001).

  • Chemical Properties and Reactions : Studies also focus on methanesulfonyl chloride's chemical properties, such as its hindered internal rotation and formation of sulfene intermediates (J. Ali et al., 1981), as well as its reactive behavior in heterogeneous conditions, important for safe industrial applications (R. Andreozzi et al., 1996).

  • Intermediate in Lipid Synthesis : Methanesulfonyl chloride-derived mesylates are used as intermediates in lipid synthesis, radioactive compound synthesis, and spin label chemistry (F. Spener, 1973).

Safety And Hazards

Methanesulfonyl chloride is very toxic by ingestion, inhalation, or skin absorption . It may cause severe skin burns and eye damage . It may cause respiratory irritation and may cause an allergic skin reaction . It is fatal if inhaled and toxic if swallowed or in contact with skin .

properties

IUPAC Name

methanesulfonyl chloride
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InChI

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3
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InChI Key

QARBMVPHQWIHKH-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)Cl
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Molecular Formula

CH3ClO2S
Record name METHANESULFONYL CHLORIDE
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DSSTOX Substance ID

DTXSID1021615
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Molecular Weight

114.55 g/mol
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Physical Description

Methanesulfonyl chloride appears as a pale yellow corrosive liquid. More dense than water and insoluble in water. Very toxic by ingestion, inhalation, or skin absorption., Liquid, Colorless to pale yellow, fuming liquid; [ICSC] Unpleasant odor; [HSDB], COLOURLESS-TO-PALE-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

62 °C at 18 mm Hg; 161 °C at 730 mm Hg, at 97.3kPa: 161 °C
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Flash Point

>110 °C
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Solubility

Soluble in most organic solvents, Practically insoluble in water; soluble in alcohol, ether, Solubility in water: reaction
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Density

1.4805 at 18 °C/4 °C, Relative density (water = 1): 1.5
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Vapor Density

3.9 (Air = 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

3.09 [mmHg], 3.09 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.27
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Product Name

Methanesulfonyl chloride

Color/Form

Pale yellow liquid

CAS RN

124-63-0
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Melting Point

Freezing point: -32 °C, -32 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21,800
Citations
DN Kevill, ZH Ryu, MA Niedermeyer… - Journal of Physical …, 2007 - Wiley Online Library
… Literature values for the specific rates of solvolysis of methanesulfonyl chloride have been extended to fluoroalcohol‐containing solvents (titrimetric method) and, at 45.0 C, for an overall …
Number of citations: 33 onlinelibrary.wiley.com
RV Norton, GM Beverly… - The Journal of Organic …, 1967 - ACS Publications
… On distilling the reaction products, 12% of the initial sulfur was recovered as methanesulfonyl chloride (II), and 70% as methyl methanethiolsulfonate (III). These results suggested that …
Number of citations: 19 pubs.acs.org
WE Truce, CW Vriesen - Journal of the American Chemical …, 1953 - ACS Publications
… The Friedel-Crafts reaction of methanesulfonyl chloride with … The difference in behavior of methanesulfonyl chloride and … Methanesulfonyl chloride is reported5 to react with benzene …
Number of citations: 57 pubs.acs.org
C Gao, S Liu, KJ Edgar - Carbohydrate polymers, 2018 - Elsevier
… Cellulose acetate (degree of substitution (DS) 1.75, CA320S) can be chlorinated by essentially quantitative reaction of the primary alcohol groups with methanesulfonyl chloride (MsCl), …
Number of citations: 21 www.sciencedirect.com
S Kang, W Zhou, Q Ma, Q Zhang… - Chemical …, 2017 - Wiley Online Library
The presence of SO 2 in methane (CH 4 ) halogenation/chlorination to form methanesulfonyl chloride (CH 3 SO 2 Cl, MSC), followed by catalytic decomposition of MSC to produce …
Number of citations: 1 onlinelibrary.wiley.com
JA McCarron, VW Pike - … The Official Journal of the International …, 2003 - Wiley Online Library
Three methods are described for labeling methanesulfonyl (mesyl) chloride with no‐carrier‐added (NCA) carbon‐11 (t 1/2 =20.4 min; β + =99.8%) to provide a new labeling agent of …
IB Douglass - The Journal of Organic Chemistry, 1959 - ACS Publications
… to form II and methanesulfonyl chloride (IV). With ethyl ethanesulfinate (V), … of methanesulfonyl chloride (21.8%) were … The methanesulfonyl chloride was identified by conversion to the p-…
Number of citations: 39 pubs.acs.org
K Alam, EC McFee - Synthesis, 2022 - thieme-connect.com
… 85% yield when treated with methanesulfonyl chloride (MsCl) in … using methanesulfonyl chloride as the dehydrating agent. … maleamic acid 3j with methanesulfonyl chloride in pyridine at …
Number of citations: 1 www.thieme-connect.com
JH LOOKER - The Journal of Organic Chemistry, 1952 - ACS Publications
… The esterification of phenolic compounds with methanesulfonyl chloride in pyridine solution … in question, especially since methanesulfonyl chloride is now commercially available. p-…
Number of citations: 14 pubs.acs.org
RE Robertson, B Rossall… - Canadian Journal of …, 1969 - cdnsciencepub.com
… first members of two series, methanesulfonyl chloride and benzenesulfonyl chloride. The … for the hydrolysis of these two reactants (ksie(methanesulfonyl chloride) = 1.568 ) 0.006, ksie(…
Number of citations: 23 cdnsciencepub.com

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